Homoserine lactone
Overview
Description
Synthesis Analysis
Homoserine lactone synthesis involves key enzymes known as AHL synthases, which catalyze the formation of acyl-homoserine lactones (AHLs) from acyl-acyl carrier proteins and S-adenosylmethionine (SAM) (Parsek et al., 1999). The process is highly specific and regulated, ensuring that the correct signaling molecules are produced in response to environmental stimuli.
Molecular Structure Analysis
The molecular structure of homoserine lactone consists of a homoserine lactone ring attached to an acyl chain, which can vary in length and may have additional functional groups. This variability in the acyl chain influences the specificity and function of the signaling molecule within different bacterial species. Structural studies have provided insights into the synthesis and detection mechanisms of AHLs, highlighting the importance of the lactone ring and the acyl side chain in bacterial communication (Watson et al., 2002).
Chemical Reactions and Properties
Homoserine lactones undergo specific chemical reactions that are essential for their role in quorum sensing. These include the enzymatic synthesis of AHLs and the hydrolysis of the lactone ring, which can deactivate the signaling molecule. The reaction mechanism of AHL synthesis and degradation has been elucidated through studies of AHL lactonases and synthases, providing a detailed understanding of how these molecules are produced and regulated within bacterial communities (Liao, Yu, & Himo, 2009).
Scientific Research Applications
Quantification in Bacterial Biofilms
Charlton et al. (2000) developed a sensitive method for quantifying 3-oxoacyl homoserine lactones (3-oxo AHLs), which are vital for quorum-sensing in Gram-negative bacteria. They applied this to Pseudomonas aeruginosa cultures, finding exceptionally high AHL levels in biofilms, a finding significant for understanding bacterial communication in biofilms (Charlton et al., 2000).
Antibody-Catalyzed Hydrolysis in Bacteria
Marin et al. (2007) reported the antibody-catalyzed hydrolysis of N-(3-oxo-acyl) homoserine lactone (AHL), exploring a potential avenue for blocking quorum sensing in bacteria. This study highlights the intersection of immunology and bacterial communication research (Marin et al., 2007).
Metabolism by Variovorax paradoxus
Leadbetter and Greenberg (2000) isolated a strain of Variovorax paradoxus capable of metabolizing acyl-homoserine lactones (acyl-HSLs) as sole energy and nitrogen sources. This research contributes to understanding how certain bacteria can degrade quorum-sensing signals (Leadbetter & Greenberg, 2000).
Role in Rhodobacter capsulatus Gene Transfer
Schaefer et al. (2002) found that long-chain acyl-homoserine lactones regulate gene transfer agent production in Rhodobacter capsulatus. This discovery adds a layer to our understanding of genetic exchange in bacteria mediated by quorum-sensing molecules (Schaefer et al., 2002).
Conservation in Mammalian Species
Yang et al. (2005) showed that acyl‐homoserine lactone (AHL) inactivation activity is conserved in the serum of various mammals. This finding indicates a wider biological role for AHL beyond bacterial communication (Yang et al., 2005).
Chemical Production via Bioengineering
Hong et al. (2014) presented O-Succinyl-l-homoserine (SH) as a new biochemical platform. They demonstrated its role in producing various C4 chemicals, like succinic acid and homoserine lactone, using engineered E. coli, highlighting the potential of homoserine lactone in biotechnological applications (Hong et al., 2014).
Isolation from Cattle Rumen and Swine Intestines
Yang et al. (2018) isolated and characterized bacteria from cattle rumen and swine intestines that produce acyl-homoserine lactones. This research expands our knowledge of AHL production in animal gastrointestinal tracts (Yang et al., 2018).
Degradation by Pseudomonas
Safety And Hazards
When handling Homoserine lactone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3-aminooxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWUUJVYOJNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6305-38-0 (hydrobromide) | |
Record name | Homoserine lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00862589 | |
Record name | 3-Aminooxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homoserine lactone | |
CAS RN |
1192-20-7 | |
Record name | Homoserine lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homoserine lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminooxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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